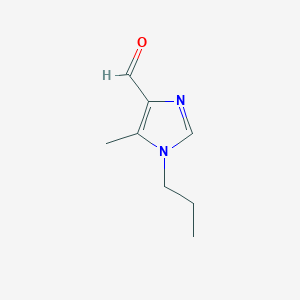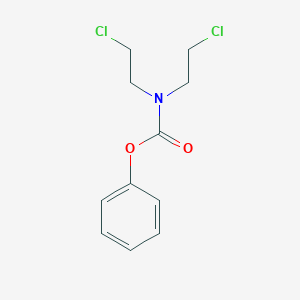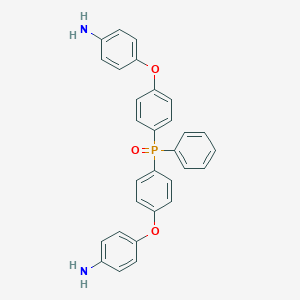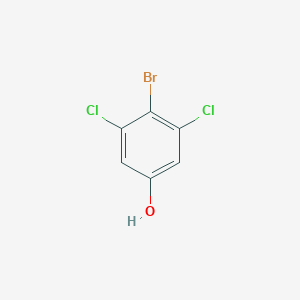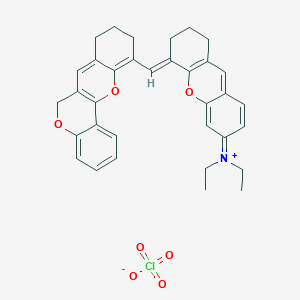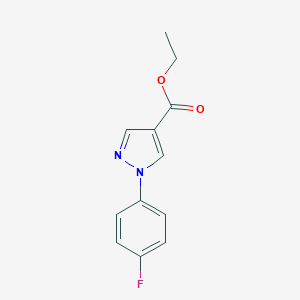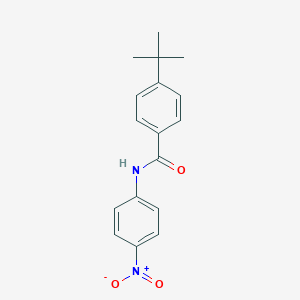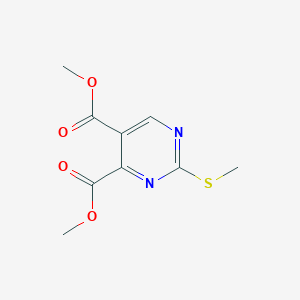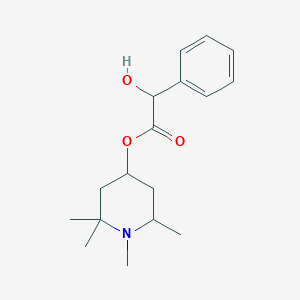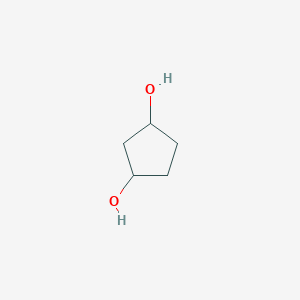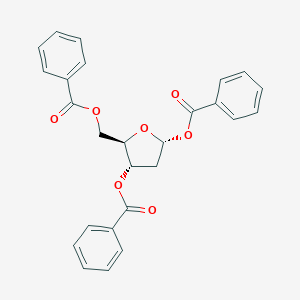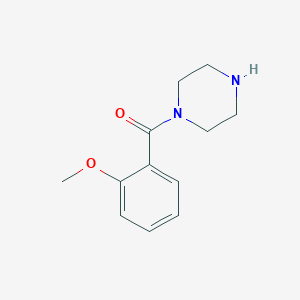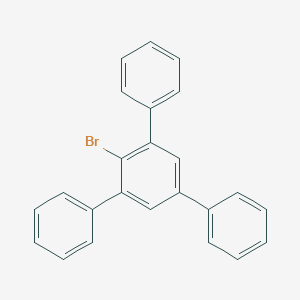
2-Bromo-1,3,5-triphenylbenzene
Vue d'ensemble
Description
2-Bromo-1,3,5-triphenylbenzene is a chemical compound with the molecular formula C24H17Br. It is also known as 2-bromo-1,3,5-trimethylbenzene . It can be used as a reactant for carbon-carbon bond formation and cleavage reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3,5-triphenylbenzene is characterized by a central benzene ring substituted with three phenyl groups and a bromine atom . The exact 3D structure may need to be determined using techniques such as X-ray diffraction .Applications De Recherche Scientifique
Formation of Stable Inverse Sandwich Complex
A noteworthy application of 2-Bromo-1,3,5-triphenylbenzene involves its reaction with activated calcium, leading to the formation of a unique "inverse" sandwich complex. This complex, characterized by small Ca-Ca' and Ca-C distances, exhibits intriguing properties such as thermochromic and solvatochromic behavior, paramagnetism, and a triplet spin state. It's an area of active research due to its unusual bonding and potential applications in materials science (Krieck et al., 2009).
Mechanistic Studies in Organocalcium Chemistry
Further investigations into the reaction mechanisms involving 2-Bromo-1,3,5-triphenylbenzene and calcium have been conducted. These studies have shed light on the formation of the inverse Ca(I) sandwich complex and the stability of aryl-substituted phenylcalcium complexes. Such research is essential for understanding the reactivity and stability of these novel compounds in organometallic chemistry (Krieck et al., 2010).
Development of Photoluminescent Polyphenylenes
2-Bromo-1,3,5-triphenylbenzene has also been utilized in the synthesis of highly branched photoluminescent polyphenylenes. These materials, containing 1,3,5-triphenylbenzene fragments, have potential applications in light emission technologies. The research focuses on optimizing conditions for the formation of these polymers and understanding their properties (Khotina et al., 2003).
Thermodynamic Studies
The thermodynamic properties of 1,3,5-triphenylbenzene and its isomers have been studied to understand their stability and energetic characteristics. Such studies are crucial for applications where thermal properties play a significant role (Silva et al., 2010).
Applications in Organic Electronics
Star-shaped derivatives of 1,3,5-triphenylbenzene have been synthesized for use in organic electronics. These compounds exhibit properties like high decomposition temperatures, glass-forming abilities, and deep blue light emission, making them promising for use in electronic devices (Kukhta et al., 2015).
Organogelator Development
1,3,5-Triphenylbenzene-based organogelators represent another area of application. These compounds can aggregate due to hydrogen bonding and van der Waals interactions, leading to different gelation behaviors. Such materials have potential uses in material science and nanotechnology (He et al., 2010).
Propriétés
IUPAC Name |
2-bromo-1,3,5-triphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAGNDRJKSDTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303300 | |
| Record name | 2-bromo-1,3,5-triphenyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3,5-triphenylbenzene | |
CAS RN |
10368-73-7 | |
| Record name | 10368-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-1,3,5-triphenyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)
